molecular formula C6H7BrN2O B1371965 2-Bromo-5-ethoxypyrazine CAS No. 1060803-83-9

2-Bromo-5-ethoxypyrazine

Cat. No.: B1371965
CAS No.: 1060803-83-9
M. Wt: 203.04 g/mol
InChI Key: HWIJBTHXRWXTMB-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxypyrazine is an organic compound with the molecular formula C6H7BrN2O. It is characterized by a pyrazine ring substituted with a bromine atom at the second position and an ethoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxypyrazine typically involves the bromination of 5-ethoxypyrazine. One common method is the reaction of 5-ethoxypyrazine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxypyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of pyrazine.

    Oxidation Reactions: Products include pyrazinecarboxylic acids and pyrazinecarboxaldehydes.

    Reduction Reactions: Products include dihydropyrazine derivatives.

Scientific Research Applications

2-Bromo-5-ethoxypyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the development of agrochemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxypyrazine is primarily related to its ability to interact with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but it is believed that the bromine and ethoxy substituents play a crucial role in its activity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-ethoxypyrazine is unique due to the specific positioning of the bromine and ethoxy groups on the pyrazine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

2-bromo-5-ethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIJBTHXRWXTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671667
Record name 2-Bromo-5-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-83-9
Record name 2-Bromo-5-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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